AZD 9272

Descripción

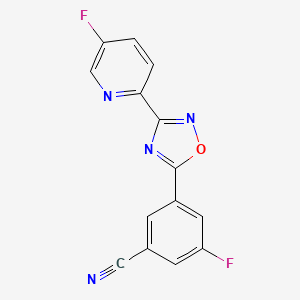

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F2N4O/c15-10-1-2-12(18-7-10)13-19-14(21-20-13)9-3-8(6-17)4-11(16)5-9/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSPCALDSNXWEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327056-26-8 | |

| Record name | AZD-9272 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327056268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-9272 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54SQ9B412I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the mGluR5 Binding Affinity of AZD9272

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the binding characteristics of AZD9272, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). AZD9272 has been investigated as a potential therapeutic agent and as a radioligand for positron emission tomography (PET) imaging.[1][2] A critical aspect of its pharmacological profile is its notable off-target binding to monoamine oxidase-B (MAO-B), which will also be addressed in this document.[3][4]

Core Concepts: mGluR5 and Negative Allosteric Modulation

Metabotropic glutamate receptor 5 is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in excitatory neurotransmission, synaptic plasticity, and neuronal development.[5] Unlike orthosteric ligands that compete with the endogenous neurotransmitter glutamate at its binding site, allosteric modulators bind to a distinct, topographically separate site on the receptor.[5] As a negative allosteric modulator, AZD9272 reduces the affinity and/or efficacy of glutamate, thereby dampening the receptor's signaling cascade.[2]

Quantitative Binding Affinity Data

The binding affinity of AZD9272 has been determined for both its primary target, mGluR5, and its significant off-target, MAO-B. The data presented below is crucial for understanding the compound's potency and selectivity.

| Compound | Target | Assay Type | Radioligand | Preparation | Affinity Value | Reference |

| AZD9272 | mGluR5 | Not Specified | Not Specified | Not Specified | Kd: 2.8 nM | |

| AZD9272 | MAO-B | In vitro autoradiography | [3H]AZD9272 | Human brain tissue | High Affinity (exact value not specified) | [3][4] |

mGluR5 Signaling Pathway

Activation of mGluR5 by glutamate initiates a canonical Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). As a NAM, AZD9272 attenuates this signaling cascade.

References

- 1. The pro-psychotic metabotropic glutamate receptor compounds fenobam and AZD9272 share binding sites with monoamine oxidase-B inhibitors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of AZD9272 and AZD6538-Two novel mGluR5 negative allosteric modulators selected for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson’s disease treatment: bioinformatic approach of drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to AZD 9272: A Selective mGluR5 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD 9272 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Despite being unsuccessful in human clinical trials for analgesia, its high affinity, selectivity, and brain-penetrant properties make it a valuable research tool for investigating the physiological and pathological roles of the mGluR5.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and experimental protocols related to this compound, intended to support further research and drug discovery efforts.

Chemical Structure and Properties

This compound, with the IUPAC name 3-fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile, is a synthetic organic compound.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 3-fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile | [3] |

| Molecular Formula | C₁₄H₆F₂N₄O | [2][4] |

| Molecular Weight | 284.22 g/mol | [2][5] |

| CAS Number | 327056-26-8 | [3] |

| Appearance | Solid | [6] |

| SMILES | N#Cc1cc(cc(F)c1)c1nc(no1)c1ncc(F)cc1 | [3] |

| InChI | InChI=1S/C14H6F2N4O/c15-10-1-2-12(18-7-10)13-19-14(21-20-13)9-3-8(6-17)4-11(16)5-9/h1-5,7H | [3] |

| InChIKey | RBSPCALDSNXWEP-UHFFFAOYSA-N | [3] |

| Solubility | Soluble to 50 mM in DMSO. Slightly soluble in Acetonitrile (0.1-1 mg/ml). | [7] |

| Purity | ≥98% | [4] |

Pharmacology

This compound functions as a selective antagonist of mGluR5, a G-protein coupled receptor (GPCR) involved in various neurological processes.[2][3]

Mechanism of Action

This compound is a negative allosteric modulator, meaning it binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site. This binding event reduces the affinity and/or efficacy of glutamate, thereby inhibiting receptor activation.

Potency and Selectivity

This compound exhibits high potency for both rat and human mGluR5 receptors. It also demonstrates significant selectivity for mGluR5 over other mGlu receptor subtypes.[1][2]

| Parameter | Species | Value | Reference(s) |

| IC₅₀ | Rat mGluR5 | 2.6 nM | [1][2] |

| IC₅₀ | Human mGluR5 | 7.6 nM | [1][2] |

| Selectivity | Over other mGluRs | >3900-fold | [1][2] |

| IC₅₀ (Phosphatidylinositol Hydrolysis) | Human mGluR5 | 26 nM | [2] |

Pharmacokinetics

Preclinical studies in rats have provided insights into the pharmacokinetic profile of this compound.

| Parameter | Species | Value | Reference(s) |

| Terminal Half-life (IV) | Rat | 2 - 6 hours | [2] |

| Terminal Half-life (Oral) | Rat | Similar to IV | [2] |

| Discriminative Half-life | Rat | 21.93 - 24.3 hours | [8] |

| Brain Penetration | Orally active and brain penetrant | [1][2] |

mGluR5 Signaling Pathway

Activation of mGluR5 by glutamate initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both Ca²⁺ and DAG activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to diverse cellular responses.

Caption: mGluR5 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound

In Vitro Assays

This assay measures the antagonist activity of this compound by quantifying its ability to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing either human or rat mGluR5.

-

Materials:

-

HEK293-mGluR5 cells

-

96-well or 384-well black-walled, clear-bottom microplates

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid (optional, to prevent dye extrusion)

-

mGluR5 agonist (e.g., (S)-3,5-DHPG or Glutamate)

-

This compound

-

Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument

-

-

Protocol:

-

Cell Plating: Seed HEK293-mGluR5 cells into microplates at an appropriate density and incubate overnight to allow for cell attachment.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye in assay buffer.

-

Remove the cell culture medium and add the loading buffer to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in assay buffer.

-

Place the cell plate in the FLIPR instrument.

-

Add the this compound dilutions to the wells and incubate for a defined period (e.g., 10-20 minutes).

-

-

Agonist Stimulation and Data Acquisition:

-

Prepare the mGluR5 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Add the agonist to the wells while simultaneously recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence upon agonist addition corresponds to the intracellular calcium response.

-

Determine the IC₅₀ value of this compound by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.

-

-

References

- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AZD9272 - Wikipedia [en.wikipedia.org]

- 4. This compound - CD BioGlyco [bioglyco.com]

- 5. Azd-9272 | C14H6F2N4O | CID 9838729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. photos.labwrench.com [photos.labwrench.com]

- 7. glpbio.com [glpbio.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

AZD9272: A Technical Guide to Brain Penetrance and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9272 is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). Its ability to cross the blood-brain barrier and engage with its central target makes it a compound of significant interest for the development of therapeutics targeting central nervous system (CNS) disorders. This technical guide provides an in-depth overview of the brain penetrance and distribution of AZD9272, compiling key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows. A notable characteristic of AZD9272 is its dual binding affinity for both mGluR5 and monoamine oxidase-B (MAO-B), a factor that is crucial for interpreting its distribution and potential pharmacological effects in the brain.[1][2][3]

Quantitative Data on Brain Penetrance and Distribution

The brain penetrance of AZD9272 has been primarily assessed in non-human primates using positron emission tomography (PET) with radiolabeled versions of the compound, namely [¹¹C]AZD9272 and [¹⁸F]AZD9272.

In Vivo Brain Uptake in Non-Human Primates

| Radiotracer | Species | Maximum Whole Brain Radioactivity (% Injected Dose) | Time of Maximum Concentration | Reference |

| [¹⁸F]AZD9272 | Cynomolgus Monkey | 4.9 - 6.7% | Not Specified | [1][4] |

Regional Brain Distribution (Volume of Distribution, VT) in Non-Human Primates

The total volume of distribution (VT), a measure of radioligand binding, has been quantified in various brain regions.

| Brain Region | [¹¹C]AZD9272 VT (mL/cm³) | [¹⁸F]AZD9272 VT (mL/cm³) |

| Ventral Striatum | 18.0 | 17.3 |

| Occipital Cortex | 6.5 | 5.7 |

Data from studies in Cynomolgus monkeys.

Experimental Protocols

Positron Emission Tomography (PET) Imaging in Non-Human Primates

Objective: To quantify the brain uptake and regional distribution of AZD9272 in vivo.

Radiotracers: [¹¹C]AZD9272 or [¹⁸F]AZD9272.

Animal Model: Cynomolgus monkeys.

Procedure:

-

Radiosynthesis:

-

Animal Preparation: Non-human primates are anesthetized and positioned in the PET scanner.

-

Radiotracer Administration: A bolus of the radiotracer (e.g., 155 MBq of [¹⁸F]AZD9272) is injected intravenously.[1]

-

PET Scan Acquisition: Dynamic PET scans are acquired over a period of up to 231 minutes.[1][4]

-

Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radioligand and its metabolites in plasma.

-

Image Analysis:

-

PET images are reconstructed and co-registered with magnetic resonance imaging (MRI) scans for anatomical reference.

-

Time-activity curves (TACs) are generated for various brain regions of interest.

-

Kinetic modeling (e.g., two-tissue compartment model) is applied to the TACs and the arterial input function to estimate the total volume of distribution (VT).

-

In Vitro Autoradiography

Objective: To visualize the regional distribution of AZD9272 binding sites in brain tissue.[5][6]

Radiotracer: [³H]AZD9272.

Tissue: Non-human primate or human brain sections.[2][5][6]

Procedure:

-

Tissue Preparation: Frozen brain tissue is sectioned into thin slices (e.g., 20 µm) and mounted on microscope slides.

-

Incubation: The slides are incubated with a solution containing [³H]AZD9272. To determine non-specific binding, a separate set of slides is incubated with [³H]AZD9272 in the presence of a high concentration of a competing ligand (e.g., unlabeled AZD9272 or fenobam).[2]

-

Washing: The slides are washed in buffer to remove unbound radioligand.

-

Drying and Exposure: The slides are dried and exposed to a phosphor imaging plate or film.

-

Image Analysis: The resulting autoradiograms are analyzed to quantify the density of radioligand binding in different brain regions.

Visualizations

Signaling Pathway of mGluR5

Caption: Canonical mGluR5 signaling pathway.

Experimental Workflow for PET Imaging

Caption: Workflow for AZD9272 PET imaging studies.

Logical Relationship of AZD9272 Brain Distribution Studies

Caption: Interrelationship of studies on AZD9272 brain distribution.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The pro-psychotic metabotropic glutamate receptor compounds fenobam and AZD9272 share binding sites with monoamine oxidase-B inhibitors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Biodistribution, and Radiation Dosimetry of a Novel mGluR5 Radioligand: 18F-AZD9272 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabotropic glutamate receptor 5 radioligand [11C]AZD9272 identifies unique binding sites in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

AZD9272: An In-Depth Profile of its Selectivity for the Metabotropic Glutamate Receptor 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of AZD9272, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). A critical aspect of its profile is its significant off-target affinity for monoamine oxidase-B (MAO-B), which will also be detailed. This document summarizes key quantitative data, outlines detailed experimental protocols for the assays used to determine selectivity, and provides visualizations of relevant biological pathways and experimental workflows.

Executive Summary

AZD9272 is a potent and selective negative allosteric modulator of mGluR5, a G-protein coupled receptor implicated in various neurological and psychiatric disorders. In functional assays, it demonstrates high potency at the human mGluR5, with an IC50 value of 26 nM in a phosphatidylinositol hydrolysis assay. Notably, AZD9272 shows a remarkable selectivity for mGluR5 over other mGluR subtypes, exhibiting no agonist, antagonist, or positive allosteric modulator activity at the other seven mGluR subtypes at concentrations up to 30 µM. However, a significant characteristic of AZD9272 is its high affinity for monoamine oxidase-B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. This off-target binding is a crucial consideration in the overall pharmacological profile of the compound.

Data Presentation: Quantitative Selectivity Profile

The following tables summarize the quantitative data for AZD9272's activity at mGluR5 and its selectivity over other mGluR subtypes, as well as its interaction with MAO-B.

Table 1: Potency of AZD9272 at Human mGluR5

| Receptor | Assay Type | Parameter | Value (nM) |

| human mGluR5 | Phosphatidylinositol Hydrolysis | IC50 | 26 |

Table 2: Selectivity of AZD9272 over other mGluR Subtypes

| Receptor Subtype | Functional Activity Observed (up to 30 µM) |

| mGluR1 | No agonist, antagonist, or PAM activity |

| mGluR2 | No agonist, antagonist, or PAM activity |

| mGluR3 | No agonist, antagonist, or PAM activity |

| mGluR4 | No agonist, antagonist, or PAM activity |

| mGluR6 | No agonist, antagonist, or PAM activity |

| mGluR7 | No agonist, antagonist, or PAM activity |

| mGluR8 | No agonist, antagonist, or PAM activity |

Table 3: Off-Target Profile of AZD9272

| Off-Target | Interaction | Quantitative Data |

| Monoamine Oxidase-B (MAO-B) | High-affinity binding | In vitro and in vivo studies demonstrate potent inhibition of [3H]AZD9272 binding by MAO-B selective inhibitors. A specific Ki or IC50 value from a direct binding assay is not publicly available. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays and information from relevant publications.

Radioligand Binding Assay for mGluR5

This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., AZD9272) for mGluR5 using a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for mGluR5.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human mGluR5.

-

Radioligand: [³H]-MPEP (a known mGluR5 antagonist).

-

Test compound: AZD9272.

-

Non-specific binding control: A high concentration of a non-radiolabeled mGluR5 antagonist (e.g., 10 µM MPEP).

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing mGluR5 in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Setup:

-

Total Binding: Add 50 µL of assay buffer, 100 µL of diluted membrane preparation, and 50 µL of [³H]-MPEP to triplicate wells.

-

Non-specific Binding: Add 50 µL of 10 µM MPEP, 100 µL of diluted membrane preparation, and 50 µL of [³H]-MPEP to triplicate wells.

-

Competition Binding: Add 50 µL of serial dilutions of AZD9272, 100 µL of diluted membrane preparation, and 50 µL of [³H]-MPEP to triplicate wells.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phosphatidylinositol (PI) Hydrolysis Assay (Functional Assay)

This protocol describes a functional assay to measure the antagonist activity of a compound at Gq-coupled receptors like mGluR5 by quantifying the accumulation of inositol phosphates.

Objective: To determine the IC50 of a test compound in inhibiting agonist-stimulated PI hydrolysis.

Materials:

-

HEK293 cells stably expressing human mGluR5.

-

Cell culture medium containing [³H]-myo-inositol.

-

Agonist: Glutamate or a selective mGluR5 agonist like DHPG.

-

Test compound: AZD9272.

-

Stimulation buffer (e.g., HBSS with 10 mM LiCl).

-

Dowex AG1-X8 resin (formate form).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Cell Culture and Labeling: Plate HEK293-mGluR5 cells in 24-well plates and culture until confluent. Label the cells by incubating overnight with medium containing [³H]-myo-inositol.

-

Assay:

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with various concentrations of AZD9272 for a specified period (e.g., 15-30 minutes).

-

Stimulate the cells by adding a fixed concentration of the agonist (e.g., EC80 of glutamate).

-

Incubate for 60 minutes at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding ice-cold formic acid.

-

Transfer the cell lysates to columns containing Dowex AG1-X8 resin.

-

Wash the columns with water to remove free [³H]-myo-inositol.

-

Elute the total inositol phosphates with ammonium formate/formic acid solution.

-

-

Counting: Add the eluate to scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis:

-

Plot the amount of [³H]-inositol phosphate accumulation against the logarithm of the antagonist concentration.

-

Determine the IC50 value by non-linear regression analysis.

-

Mandatory Visualizations

Signaling Pathway

Caption: mGluR5 signaling pathway and the inhibitory action of AZD9272.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of Selectivity

Caption: AZD9272's selectivity profile for mGluRs and MAO-B.

AZD9272: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9272 is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Initially investigated for its potential in treating neurological and psychiatric disorders, its unique pharmacokinetic and pharmacodynamic properties have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the available preclinical data on AZD9272, focusing on its pharmacokinetic profile, pharmacodynamic characteristics, and the experimental methodologies used in its evaluation. A notable feature of AZD9272 is its significant off-target binding to monoamine oxidase-B (MAO-B), a discovery that has added complexity to the understanding of its pharmacological effects.[3][4]

Pharmacokinetic Properties

AZD9272 has been shown to be orally available and possesses a long half-life in preclinical species, suggesting the potential for long-interval administration.[1][2]

In Vivo Pharmacokinetics in Rats

Table 1: Discriminative Half-Life of AZD9272 in Rats

| Parameter | Value | Species | Study Type |

| Discriminative Half-Life | 24.3 hours | Rat | Drug Discrimination |

| Data from Swedberg et al. |

This extended half-life is a key characteristic of the compound.

Biodistribution and Metabolism in Non-Human Primates

Studies utilizing positron emission tomography (PET) with radiolabeled AZD9272 ([¹¹C]AZD9272 and [¹⁸F]AZD9272) in cynomolgus monkeys have provided data on its distribution and metabolism.

-

Brain Uptake : Following intravenous injection, [¹¹C]AZD9272 demonstrates high brain uptake, with 10% of the total injected radioactivity present in the brain at five minutes post-injection. The distribution is consistent with the known localization of mGluR5, showing high concentrations in the caudate, cingulate gyrus, and thalamus, moderate levels in the temporal cortex, and lower levels in the cerebellum.

-

Metabolic Stability : Analysis of radiometabolites in plasma indicates relatively slow metabolism, resulting in the formation of more hydrophilic metabolites.[5]

Table 2: Biodistribution of [¹⁸F]AZD9272 in Non-Human Primates

| Organ | Uptake |

| Liver | High |

| Small Intestine | High |

| Brain | Moderate |

| Kidney | Moderate |

| Data from a study on [¹⁸F]AZD9272. |

Pharmacodynamic Properties

AZD9272 acts as a potent and selective negative allosteric modulator of both human and rat mGluR5.[1][2] It interacts with the same binding site as MPEP, a well-characterized mGluR5 antagonist.[1][2]

In Vitro Potency

While specific Ki values for mGluR5 binding are not detailed in the available literature, the compound's high potency is consistently reported.

In Vivo Pharmacodynamics: Receptor Occupancy

In vivo competition binding studies in non-human primates using [¹¹C]AZD9272 have demonstrated dose-dependent reduction in binding upon co-injection with unlabeled AZD9272, confirming target engagement in the brain.

Off-Target Activity: MAO-B Binding

A significant pharmacodynamic characteristic of AZD9272 is its high-affinity binding to monoamine oxidase-B (MAO-B).[3][4] This off-target activity is a critical consideration in interpreting its overall pharmacological profile. The binding to MAO-B may contribute to some of the observed in vivo effects.

Experimental Protocols

Drug Discrimination Studies in Rats

-

Objective : To characterize the interoceptive stimulus effects of AZD9272.

-

Apparatus : Standard two-lever operant conditioning chambers.[5]

-

Procedure :

-

Training Phase : Rats are trained to discriminate between the effects of a specific training drug (e.g., MTEP or AZD9272 itself) and vehicle. This is typically achieved using a fixed-ratio schedule of food reinforcement, where pressing the correct lever after drug or vehicle administration results in a food pellet.[5][6] Due to the long duration of action of AZD9272, discrimination training was conducted every other day.[7]

-

Testing Phase : Once the rats reliably discriminate between the training drug and vehicle, test sessions are conducted with various doses of AZD9272 or other compounds to determine if they produce similar stimulus effects (generalization).[6]

-

-

Data Analysis : The primary endpoints are the percentage of responses on the drug-appropriate lever and the rate of responding.[6] The discriminative half-life is determined by assessing the duration of the drug's stimulus effect over time.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and characterization of AZD9272 and AZD6538-Two novel mGluR5 negative allosteric modulators selected for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The pro-psychotic metabotropic glutamate receptor compounds fenobam and AZD9272 share binding sites with monoamine oxidase-B inhibitors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Antinociceptive and Discriminative Stimulus Effects of Six Novel Psychoactive Opioid Substances in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. maze.conductscience.com [maze.conductscience.com]

AZD9272: A Technical Guide to Solubility for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of AZD9272, a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] A comprehensive understanding of its solubility is critical for the design and execution of in vitro and in vivo studies, ensuring accurate and reproducible experimental outcomes. This document details quantitative solubility data, standardized experimental protocols for solution preparation, and visual representations of relevant biological pathways and experimental workflows.

Core Properties of AZD9272

| Property | Value |

| IUPAC Name | 3-fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile[2] |

| CAS Number | 327056-26-8[1][4][5] |

| Molecular Formula | C₁₄H₆F₂N₄O[2][4][5] |

| Molecular Weight | 284.22 g/mol [4][5] |

| Mechanism of Action | Negative Allosteric Modulator of mGluR5[5] |

Quantitative Solubility Data

The solubility of AZD9272 has been reported in several common laboratory solvents. Dimethyl sulfoxide (DMSO) is the most frequently cited solvent for preparing stock solutions. The available quantitative data is summarized below. It is important to note the variability in reported DMSO solubility, which may be influenced by factors such as compound purity, temperature, and the use of physical methods like sonication and heating.

| Solvent | Reported Solubility | Molar Equivalent (at 284.22 g/mol ) | Notes | Source(s) |

| DMSO | 50 mM | 14.21 mg/mL | - | [4][5] |

| DMSO | Sparingly soluble: 1-10 mg/mL | ~3.5 mM - 35 mM | - | [5] |

| DMSO | 2 mg/mL | ~7.04 mM | Requires sonication and heating to 60°C. | [6] |

| Acetonitrile | Slightly soluble: 0.1-1 mg/mL | ~0.35 mM - 3.5 mM | - | [5] |

| Phosphate Buffered Saline (PBS), pH 7.4 | Not Quantified | Not Quantified | A radiolabeled form ([¹⁸F]AZD9272) was found to be stable in solution, suggesting sufficient solubility for in vivo imaging studies. | [7][8] |

Experimental Protocols

General Protocol for Stock Solution Preparation in DMSO

This protocol is based on common laboratory practices and specific recommendations for AZD9272 to achieve higher solubility.

-

Weighing: Accurately weigh the desired amount of solid AZD9272 powder in a suitable vial.

-

Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 50 mM).

-

Solubilization: To aid dissolution, especially for higher concentrations, employ the following techniques:

-

Verification: Ensure the solution is clear and free of any visible precipitate before use.

-

Storage: Store the stock solution at -20°C for long-term stability.[4] Stock solutions are reported to be stable for several months under these conditions.[4]

Workflow for Solubility Assessment

The following diagram outlines a general workflow for determining the thermodynamic solubility of a compound like AZD9272 in a given solvent system.

Mechanism of Action: mGluR5 Signaling Pathway

AZD9272 functions as a negative allosteric modulator of the mGluR5 receptor.[5] This receptor is a G-protein coupled receptor (GPCR) that, when activated by its endogenous ligand glutamate, initiates a signaling cascade involving Gαq. This leads to the activation of phospholipase C (PLC), subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), and the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), a key signaling event that AZD9272 inhibits.[1][4]

The diagram below illustrates this pathway and the inhibitory action of AZD9272.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AZD9272 - Wikipedia [en.wikipedia.org]

- 3. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.glpbio.com [file.glpbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, Biodistribution, and Radiation Dosimetry of a Novel mGluR5 Radioligand: 18F-AZD9272 - PMC [pmc.ncbi.nlm.nih.gov]

AZD9272: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the stability and recommended storage conditions for AZD9272, a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). The information is compiled from publicly available sources to assist researchers and drug development professionals in the proper handling and storage of this compound.

Overview of AZD9272

AZD9272 is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the mGluR5 receptor. It has been utilized in preclinical and clinical research to investigate the role of mGluR5 in various neurological and psychiatric disorders. More recent research has also identified an off-target binding affinity for monoamine oxidase-B (MAO-B). Given its use in sensitive experimental settings, understanding its stability profile is critical for ensuring the reliability and reproducibility of research outcomes.

Recommended Storage Conditions

The stability of AZD9272 is dependent on its form (powder or in solvent) and the storage temperature. The following tables summarize the recommended storage conditions based on supplier data.

Table 1: Storage Conditions for Solid AZD9272

| Form | Temperature | Duration |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

Table 2: Storage Conditions for AZD9272 in Solvent

| Solvent | Temperature | Duration |

| Various | -80°C | 6 months |

| Various | -20°C | 1 month |

Stability Data

Detailed, publicly available stability studies on AZD9272 under various stress conditions (e.g., forced degradation studies involving acid, base, oxidation, heat, and light) are limited. However, stability data for a radiolabeled analog, [¹⁸F]AZD9272, provides some insight into its stability in an aqueous formulation.

Table 3: Stability of [¹⁸F]AZD9272 in Phosphate-Buffered Saline (PBS)

| Formulation | pH | Temperature | Duration | Radiochemical Purity | Analytical Method |

| Sterile PBS | 7.4 | Not Specified | ≥ 2 hours | >99% | High-Performance Liquid Chromatography (HPLC) |

This data indicates that the core structure of AZD9272 is stable in a neutral aqueous solution for at least two hours.

Experimental Protocols

Detailed experimental protocols for the long-term stability testing of non-radiolabeled AZD9272 are not publicly available. However, a general workflow for stability testing of a research compound like AZD9272 can be outlined. Furthermore, the protocol for the stability assessment of [¹⁸F]AZD9272 has been described in the literature.

General Forced Degradation Study Workflow

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. A typical workflow is illustrated below.

Stability Assessment of [¹⁸F]AZD9272

The stability of the radiolabeled analog, [¹⁸F]AZD9272, was assessed after its synthesis and formulation.

Protocol:

-

Synthesis and Purification: [¹⁸F]AZD9272 is synthesized via nucleophilic substitution and purified using High-Performance Liquid Chromatography (HPLC).

-

Formulation: The purified radioligand is formulated in a sterile phosphate-buffered saline (PBS) solution at pH 7.4.

-

Stability Testing: The formulated solution is allowed to stand, and aliquots are analyzed by analytical HPLC at various time points (e.g., up to 120 minutes post-formulation).

-

Analysis: The radiochemical purity is determined by integrating the peak corresponding to the intact [¹⁸F]AZD9272 and any degradation peaks in the HPLC chromatogram. A purity of >99% indicates stability.

Mechanism of Action and Signaling Pathway

AZD9272 acts as a negative allosteric modulator of the mGluR5 receptor. This G-protein coupled receptor is linked to the Gαq protein, which, upon activation by glutamate, initiates a signaling cascade leading to the mobilization of intracellular calcium. AZD9272 binds to an allosteric site on the receptor, inhibiting this signaling pathway. Additionally, it has been shown to bind to MAO-B.

Summary and Recommendations

The available data indicates that solid AZD9272 is stable for extended periods when stored at or below -20°C. Solutions of AZD9272 are best stored at -80°C for up to six months. For short-term use, solutions may be stored at -20°C for up to one month. The stability of the related radiotracer in a neutral aqueous buffer suggests that AZD9272 is not rapidly degraded under these conditions.

For critical applications, it is recommended that researchers perform their own stability assessments under their specific experimental conditions, especially when using custom formulations or when the compound is subjected to conditions not covered in this guide. The development of a validated, stability-indicating analytical method is crucial for accurately determining the potency and degradation of AZD9272 in solution.

The Discovery and Development of AZD9272: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD9272 is a novel, potent, and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), discovered and developed by AstraZeneca. This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and key experimental findings related to AZD9272. The development of AZD9272 was ultimately halted due to the observation of psychosis-like symptoms in human trials, which were later attributed to off-target binding to monoamine oxidase-B (MAO-B). Despite its discontinuation for therapeutic use, AZD9272, particularly in its radiolabeled forms, remains a valuable tool in neuroscience research for the in vivo imaging of mGluR5 and MAO-B.

Discovery and Lead Optimization

The discovery of AZD9272 originated from a high-throughput screening (HTS) campaign aimed at identifying novel, non-competitive mGluR5 antagonists.[1] The initial screening yielded lead compounds with promising activity, which then underwent a rigorous lead optimization process. This medicinal chemistry effort focused on improving potency, selectivity, and pharmacokinetic properties, leading to the identification of AZD9272.[1]

High-Throughput Screening and Hit Identification

While specific details of the HTS assay are not publicly available, it was designed to identify compounds that could allosterically modulate the mGluR5 receptor. The goal was to find molecules that did not compete with the endogenous ligand, glutamate, but rather bound to a distinct site on the receptor to negatively modulate its activity.

Lead Optimization

The lead optimization phase for AZD9272 involved systematic chemical modifications to enhance its drug-like properties. Key objectives of this phase included:

-

Improving Potency: Increasing the affinity and functional inhibition of the mGluR5 receptor.

-

Enhancing Selectivity: Minimizing activity at other mGluR subtypes and a broader panel of receptors, ion channels, and transporters.

-

Optimizing Pharmacokinetics: Achieving good oral bioavailability, metabolic stability, and penetration of the blood-brain barrier.

This process culminated in the selection of AZD9272 (3-fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile) for further development.[2]

Mechanism of Action and Signaling Pathway

AZD9272 functions as a negative allosteric modulator of mGluR5.[1] mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to a Gq protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, in conjunction with calcium, activates protein kinase C (PKC). By binding to an allosteric site on mGluR5, AZD9272 reduces the receptor's response to glutamate, thereby dampening this signaling pathway.

Preclinical Characterization

AZD9272 demonstrated high potency and selectivity for mGluR5 in preclinical studies.[1] It is orally available and exhibits high metabolic stability and a long half-life in rats, along with the ability to readily penetrate the blood-brain barrier.[1]

In Vitro Pharmacology

Binding Affinity and Selectivity: AZD9272 is a highly potent and selective mGluR5 NAM.[1] It binds to the same allosteric site as the well-characterized mGluR5 antagonist MPEP.[1]

| Parameter | Value |

| Target | mGluR5 |

| Mode of Action | Negative Allosteric Modulator |

| Binding Site | MPEP binding site |

| Potency | High |

| Selectivity | High for mGluR5 |

Table 1: In Vitro Pharmacological Profile of AZD9272

Pharmacokinetics

| Parameter | Species | Value |

| Bioavailability | Rat | Orally available |

| Metabolic Stability | Rat | High |

| Half-life | Rat | Long |

| Blood-Brain Barrier Penetration | Rat | High |

Table 2: Pharmacokinetic Properties of AZD9272 in Rats

Experimental Protocols

mGluR5 Binding Assay (General Protocol): A radioligand binding assay would typically be used to determine the affinity of AZD9272 for mGluR5. This would involve incubating membranes from cells expressing recombinant human or rat mGluR5 with a radiolabeled mGluR5 ligand (e.g., [³H]MPEP) in the presence of varying concentrations of AZD9272. The amount of radioligand bound to the receptors would be measured, and the IC50 value (the concentration of AZD9272 that inhibits 50% of the specific binding of the radioligand) would be calculated. The Ki (inhibitory constant) would then be determined using the Cheng-Prusoff equation.

Pharmacokinetic Studies in Rats (General Protocol): Male Sprague-Dawley rats would be administered AZD9272 either intravenously (for determining clearance and volume of distribution) or orally (for determining bioavailability). Blood samples would be collected at various time points after dosing. Plasma concentrations of AZD9272 would be determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life, and oral bioavailability, would be calculated from the plasma concentration-time data. For brain penetration studies, brain tissue would be collected at specific time points, and the concentration of AZD9272 in the brain would be measured and compared to the plasma concentration to determine the brain-to-plasma ratio.

Clinical Development and Discontinuation

AZD9272 progressed into Phase I clinical studies.[1] However, its development was halted due to the emergence of psychosis-like adverse events in human subjects. Subsequent investigations revealed that these adverse effects were likely not mediated by mGluR5 antagonism but rather by off-target binding to monoamine oxidase-B (MAO-B).

Utility as a Research Tool

Despite its failure as a therapeutic agent, AZD9272 has found a significant role as a research tool. It has been successfully radiolabeled with carbon-11 ([¹¹C]AZD9272) and fluorine-18 ([¹⁸F]AZD9272) for use as a positron emission tomography (PET) ligand. These radiotracers have been instrumental in imaging and quantifying mGluR5 in the brains of preclinical species and humans. The discovery of its binding to MAO-B has also made it a useful tool for studying this enzyme in vivo.

Conclusion

The story of AZD9272's discovery and development is a compelling case study in modern drug discovery. It highlights the successful application of HTS and lead optimization to identify a potent and selective CNS-penetrant molecule. However, it also underscores the critical importance of thorough off-target profiling, as unforeseen interactions can lead to the discontinuation of an otherwise promising clinical candidate. While AZD9272 did not fulfill its therapeutic potential, its legacy continues through its valuable application as a PET radioligand in neuroscience research, contributing to our understanding of both mGluR5 and MAO-B in the living brain.

References

Methodological & Application

Application Notes and Protocols for AZD9272 and Other mGluR5 Negative Allosteric Modulators in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Publicly available literature does not contain specific in vivo therapeutic or pharmacological dosage information for AZD9272 in mouse models. The data for AZD9272 is predominantly from PET imaging studies in rats and non-human primates. Therefore, these application notes provide a comprehensive overview of AZD9272's mechanism of action and include detailed protocols and dosage information for other well-characterized mGluR5 negative allosteric modulators (NAMs) such as MTEP, MPEP, and CTEP in mice. This information can serve as a valuable starting point for designing in vivo studies with AZD9272, though dose-finding experiments would be essential.

Introduction to AZD9272

AZD9272 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] mGluR5 is a G protein-coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, making it a key therapeutic target.[1]

Mechanism of Action: AZD9272 binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding event negatively modulates the receptor's response to glutamate, thereby reducing downstream signaling cascades.

Signaling Pathway of mGluR5

The following diagram illustrates the canonical signaling pathway of mGluR5 and the inhibitory action of a NAM like AZD9272.

Pharmacokinetics of AZD9272 (in Rats and Non-Human Primates)

In Vivo Dosages of mGluR5 NAMs in Mouse Models

The following table summarizes in vivo dosages for commonly used mGluR5 NAMs in various mouse models. This data can be used as a reference for designing initial dose-finding studies for AZD9272.

| Compound | Mouse Model | Dosage Range (mg/kg) | Administration Route | Frequency | Observed Effects |

| MTEP | C57BL/6J (Anxiety) | 1, 3, 10 | i.p. | Single dose | Anxiolytic-like effects |

| C57BL/6J (Locomotor) | 10, 30 | i.p. | Single dose | Increased locomotor activity | |

| MPEP | C57BL/6J (Locomotor) | 10, 30 | i.p. | Single dose | Increased locomotor activity |

| CTEP | SOD1G93A (ALS) | 2 | p.o. | Every 48h | Improved motor skills and survival in female mice |

| SOD1G93A (ALS) | 4 | p.o. | Daily | Ameliorated disease symptoms and survival in both sexes | |

| APPswe/PS1ΔE9 (Alzheimer's) | 2 | p.o. | Every 48h | Reversal of memory deficits and reduction of neurogliosis |

Experimental Protocols

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for an in vivo study using an mGluR5 NAM in a mouse model.

Protocol for Assessing Anxiolytic-like Effects (Elevated Plus Maze)

Objective: To evaluate the anxiolytic-like effects of an mGluR5 NAM in mice.

Materials:

-

Elevated Plus Maze (EPM) apparatus

-

mGluR5 NAM (e.g., MTEP, or AZD9272 for dose-finding)

-

Vehicle solution (e.g., saline, DMSO/Tween 80 in saline)

-

Syringes and needles for administration (i.p. or p.o.)

-

Video tracking software

Procedure:

-

Acclimatization: Acclimatize mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer the mGluR5 NAM or vehicle at the desired dose and route. A typical pretreatment time is 30-60 minutes for i.p. administration.

-

EPM Test:

-

Place the mouse in the center of the EPM, facing one of the open arms.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis:

-

Use video tracking software to score the time spent in the open arms and closed arms, and the number of entries into each arm.

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

An increase in these parameters is indicative of an anxiolytic-like effect.

-

Protocol for Assessing Effects on Locomotor Activity (Open Field Test)

Objective: To evaluate the effects of an mGluR5 NAM on spontaneous locomotor activity.

Materials:

-

Open field arena

-

mGluR5 NAM

-

Vehicle solution

-

Syringes and needles

-

Video tracking software

Procedure:

-

Acclimatization: Acclimatize mice to the testing room for at least 1 hour.

-

Drug Administration: Administer the mGluR5 NAM or vehicle.

-

Open Field Test:

-

Place the mouse in the center of the open field arena.

-

Allow the mouse to explore freely for a set duration (e.g., 30-60 minutes).

-

Record the session with a video camera.

-

-

Data Analysis:

-

Use video tracking software to measure the total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

Changes in these parameters can indicate stimulatory, sedative, or anxiolytic/anxiogenic effects.

-

Conclusion

While direct dosage information for AZD9272 in mouse models remains to be published, the information on its mechanism of action and the established protocols for other mGluR5 NAMs provide a solid foundation for initiating preclinical studies. It is recommended to perform initial dose-response studies to determine the optimal dose of AZD9272 for the specific mouse model and behavioral paradigm of interest, taking into account its long half-life. The provided protocols and data for related compounds will aid in the design and execution of these crucial experiments.

References

AZD 9272: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD 9272 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments. It includes information on the mechanism of action, preparation of the compound, and detailed protocols for assessing its effects on cell signaling and viability. The provided methodologies are intended to serve as a guide for researchers investigating the therapeutic potential of mGluR5 inhibition in various disease models.

Mechanism of Action

This compound acts as a selective antagonist for the metabotropic glutamate receptor subtype mGluR5.[1] It inhibits the signaling pathway between G-protein-coupled receptors (GPCRs) and G proteins by targeting mGluR5.[5] mGluR5 is a Gq-protein coupled receptor. Upon activation by its endogenous ligand, glutamate, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound, as a negative allosteric modulator, binds to a site on the mGluR5 receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.

Signaling Pathway Diagram

References

- 1. Clinical significance of metabotropic glutamate receptor 5 expression in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. pnas.org [pnas.org]

Application Notes and Protocols for [11C]AZD9272 PET Imaging in Primates

These application notes provide a comprehensive overview and detailed protocols for the use of [11C]AZD9272 as a positron emission tomography (PET) radioligand for imaging the metabotropic glutamate receptor 5 (mGluR5) in non-human primates. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and in vivo imaging.

Introduction

[11C]AZD9272 is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), a key target in the central nervous system implicated in various neurological and psychiatric disorders. PET imaging with [11C]AZD9272 allows for the in vivo quantification and localization of mGluR5, providing valuable insights into its role in disease and its response to therapeutic interventions. Studies in cynomolgus monkeys have demonstrated that [11C]AZD9272 readily enters the brain, exhibits a regional distribution consistent with the known expression of mGluR5, and displays saturable binding, confirming its suitability as a PET radioligand for this target.[1][2]

mGluR5 Signaling Pathway

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that, upon activation by glutamate, initiates a cascade of intracellular signaling events. A primary pathway involves the activation of phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3][4][5] This signaling cascade can modulate neuronal excitability, synaptic plasticity, and gene expression.[1][6]

Caption: mGluR5 Signaling Pathway.

Experimental Protocols

Radioligand Synthesis: [11C]AZD9272

[11C]AZD9272 is synthesized via a palladium-mediated 11C-cyanation reaction.[1][2]

Materials:

-

Precursor for [11C]AZD9272

-

[11C]Hydrogen cyanide ([11C]HCN)

-

Palladium catalyst

-

HPLC system for purification and quality control

Procedure:

-

Produce [11C]HCN using a cyclotron.

-

Trap the [11C]HCN in a reaction vessel containing the precursor and palladium catalyst.

-

Heat the reaction mixture to facilitate the 11C-cyanation reaction.

-

Purify the resulting [11C]AZD9272 using semi-preparative HPLC.

-

Formulate the purified [11C]AZD9272 in a sterile solution for injection.

-

Perform quality control to determine radiochemical purity, specific activity, and molar activity.

| Parameter | Typical Value | Reference |

| Radiochemical Purity | >99% | [1][2] |

| Mean Specific Activity (at EOB) | 47 GBq/µmol | [1][2] |

| Synthesis Time | 45-50 min | [1][2] |

Animal Preparation and Handling

Species: Cynomolgus Monkeys

Pre-Scan Preparation:

-

Fast the monkeys overnight prior to the PET scan.

-

Anesthetize the animals for the duration of the procedure.

-

Place a catheter in a peripheral vein for radioligand injection and blood sampling.

-

Position the animal in the PET scanner with the head securely fixed to minimize motion artifacts.

PET Imaging Protocol

Scanner: High-resolution PET scanner

Imaging Procedure:

-

Perform a transmission scan for attenuation correction.

-

Administer a bolus injection of [11C]AZD9272 intravenously.

-

Acquire dynamic PET data for a duration of at least 90 minutes.

-

For blocking studies, co-inject or pre-administer a non-radioactive mGluR5 antagonist.

| Parameter | Description | Value | Reference |

| Animal Subjects | Species | Cynomolgus Monkeys | [1][2] |

| Number of Subjects in Key Studies | 3 | [1][2] | |

| Radioligand Administration | Injected Dose | Varies per study | |

| Co-injection (unlabeled AZD9272) | 0.04 and 0.4 mg/kg | [1][2] | |

| Co-injection (Fenobam) | 2.0 mg/kg | [3][7] | |

| Co-injection (ABP688) | 2.0 mg/kg | [3][7] | |

| Co-injection (MTEP) | 2.0 mg/kg | [3][7] | |

| PET Data Acquisition | Scan Duration | At least 90 minutes | |

| Radiometabolite Analysis | Method | HPLC | [1][2] |

| Observation | Slow metabolism, resulting in hydrophilic radiometabolites | [1][2] |

Data Analysis

-

Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, and decay.

-

Region of Interest (ROI) Definition: Delineate ROIs on co-registered magnetic resonance (MR) images for various brain regions, including the caudate, cingulate gyrus, thalamus, temporal cortex, and cerebellum.

-

Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the radioactivity concentration as a function of time.

-

Kinetic Modeling: Apply appropriate kinetic models to the TACs to quantify [11C]AZD9272 binding. The cerebellum is often used as a reference region due to its lower density of mGluR5.

-

Outcome Measures: The primary outcome measure is the binding potential (BPND) or the distribution volume (VT), which are proportional to the density of available mGluR5.

Experimental Workflow

Caption: Experimental Workflow for [11C]AZD9272 PET.

Quantitative Data Summary

Regional Brain Uptake of [11C]AZD9272 in Cynomolgus Monkeys

At five minutes post-injection during baseline measurements, approximately 10% of the total injected radioactivity was present in the monkey brain.[1][2] The regional distribution of radioactivity was heterogeneous, consistent with the known distribution of mGluR5.

| Brain Region | Radioactivity Concentration | Reference |

| Caudate | High | [1][2] |

| Cingulate Gyrus | High | [1][2] |

| Thalamus | High | [1][2] |

| Ventral Striatum | High | [3][7] |

| Midbrain | High | [3][7] |

| Temporal Cortex | Moderate | [1][2] |

| Cerebellum | Low | [1][2][3][7] |

In Vivo Competition Studies

The binding of [11C]AZD9272 is saturable and can be blocked by unlabeled mGluR5 antagonists in a dose-dependent manner.[1][2] Interestingly, [11C]AZD9272 displays a distinct pharmacological profile compared to other mGluR5 radioligands like [11C]ABP688.[3][7]

| Blocking Agent | Dose | % Occupancy of [11C]AZD9272 Binding | Reference |

| AZD9272 (unlabeled) | 0.04 mg/kg | Dose-dependent reduction | [1][2] |

| AZD9272 (unlabeled) | 0.4 mg/kg | Dose-dependent reduction | [1][2] |

| Fenobam | 2.0 mg/kg | ~98% | [3][7] |

| ABP688 | 2.0 mg/kg | ~46% | [3][7] |

| MTEP | 2.0 mg/kg | ~20% | [3][7] |

References

- 1. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium mediated ¹¹C-cyanation and characterization in the non-human primate brain of the novel mGluR5 radioligand [¹¹C]AZD9272 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking The Secrets Of MGluR5: A Deep Dive [webmasry.com]

- 5. researchgate.net [researchgate.net]

- 6. Activation of mGluR5 induces rapid and long-lasting protein kinase D phosphorylation in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The metabotropic glutamate receptor 5 radioligand [11C]AZD9272 identifies unique binding sites in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AZD9272 in Electrophysiology Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9272 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 receptors are G-protein coupled receptors that play a significant role in modulating neuronal excitability, synaptic plasticity, and various neurological and psychiatric disorders. In addition to its high affinity for mGluR5, emerging evidence indicates that AZD9272 also binds to monoamine oxidase-B (MAO-B), a key enzyme in the metabolism of neurotransmitters.[1][2] This dual activity necessitates careful experimental design and data interpretation.

These application notes provide detailed protocols for utilizing AZD9272 in electrophysiological studies to characterize its effects on neuronal and synaptic function. While direct electrophysiological data for AZD9272 is limited in publicly available literature, the following protocols are based on established methods for other well-characterized mGluR5 NAMs, such as MTEP and fenobam, and provide a robust framework for investigating the electrophysiological properties of AZD9272.

Mechanism of Action of mGluR5

Activation of mGluR5 by glutamate typically leads to the activation of Gq proteins, stimulating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade modulates the activity of various ion channels and is critically involved in synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). As a negative allosteric modulator, AZD9272 is expected to inhibit these downstream effects by preventing the conformational changes in mGluR5 required for its activation by glutamate.

Data Presentation

Table 1: Profile of AZD9272

| Property | Description | Reference |

| Primary Target | Metabotropic Glutamate Receptor 5 (mGluR5) | [3] |

| Mechanism of Action | Negative Allosteric Modulator (NAM) | [4] |

| Secondary Target | Monoamine Oxidase-B (MAO-B) | [1][2] |

| Discriminative Properties | Shares discriminative properties with the mGluR5 NAM, MTEP. | [3] |

| In Vivo Effects | Shows psychoactive effects mediated by mGluR5 mechanisms. | [3] |

Table 2: Representative Electrophysiological Effects of mGluR5 Antagonism (Based on studies with MPEP and Fenobam)

| Electrophysiological Parameter | Effect of mGluR5 Agonist (e.g., DHPG) | Expected Effect of AZD9272 (as an mGluR5 NAM) | Reference |

| Membrane Potential (Current-Clamp) | Slow depolarization, increased neuronal firing | Inhibition of DHPG-induced depolarization and firing | [5] |

| Spontaneous Excitatory Postsynaptic Currents (sEPSCs) (Voltage-Clamp) | Increased frequency | Reduction of DHPG-induced increase in sEPSC frequency | [6] |

| Miniature Excitatory Postsynaptic Currents (mEPSCs) (Voltage-Clamp) | Increased frequency | Reduction of DHPG-induced increase in mEPSC frequency | [6] |

| Ca2+-activated K+ Current (IAHP) | Suppression | Blockade of DHPG-induced suppression of IAHP | [5] |

| NMDA Receptor-mediated Currents | Potentiation | Blockade of DHPG-induced potentiation of NMDA currents | [5] |

| Intracellular Ca2+ Oscillations | Induction of oscillations | Inhibition of DHPG-induced Ca2+ oscillations | [7] |

| Long-Term Potentiation (LTP) / Long-Term Depression (LTD) | Modulation of induction threshold | Modulation of LTP/LTD induction | [8] |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recordings in Acute Brain Slices

This protocol is designed to assess the effects of AZD9272 on synaptic transmission and intrinsic neuronal excitability in response to mGluR5 activation.

1. Slice Preparation:

-

Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.

-

Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

-

Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, prefrontal cortex, striatum) using a vibratome in ice-cold slicing solution.

-

Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 and allow to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

2. Solutions:

-

Slicing Solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. pH 7.3-7.4.

-

aCSF (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, and 2 MgCl2. Saturated with 95% O2 / 5% CO2.

-

Intracellular Solution (for Voltage-Clamp, in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 5 QX-314. pH adjusted to 7.2-7.3 with CsOH.

-

Intracellular Solution (for Current-Clamp, in mM): 135 K-gluconate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.3 Na-GTP. pH adjusted to 7.2-7.3 with KOH.

3. Electrophysiological Recordings:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.

-

Visualize neurons using DIC/infrared microscopy.

-

Obtain whole-cell patch-clamp recordings using borosilicate glass pipettes (3-6 MΩ).

-

Voltage-Clamp Recordings:

-

Hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs).

-

Record a stable baseline of spontaneous or evoked EPSCs for 5-10 minutes.

-

Apply the mGluR5 agonist (S)-3,5-DHPG (e.g., 50-100 µM) to the bath to elicit a response (e.g., an increase in sEPSC frequency).

-

To test the effect of AZD9272, pre-incubate the slice with the desired concentration of AZD9272 (e.g., 1-10 µM) for 10-15 minutes before co-applying with DHPG.

-

-

Current-Clamp Recordings:

-

Record the resting membrane potential and firing properties in response to depolarizing current injections.

-

Record a stable baseline.

-

Apply DHPG and observe changes in membrane potential and firing rate.

-

Pre-incubate with AZD9272 and then co-apply with DHPG to assess the antagonistic effects.

-

4. Data Analysis:

-

Analyze changes in EPSC frequency, amplitude, and decay kinetics.

-

Analyze changes in resting membrane potential, input resistance, and the number of action potentials fired in response to current steps.

-

Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of AZD9272's effects.

Protocol 2: Investigating Effects on Synaptic Plasticity (LTP/LTD)

This protocol is to determine if AZD9272 modulates the induction of long-term potentiation (LTP) or long-term depression (LTD).

1. Slice Preparation and Recording Setup:

-

Prepare acute hippocampal slices as described in Protocol 1.

-

Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the apical dendrites of a CA1 pyramidal neuron to record field excitatory postsynaptic potentials (fEPSPs), or perform whole-cell recordings from a CA1 neuron.

2. Baseline Recording:

-

Record stable baseline fEPSPs or EPSCs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

3. Induction of Plasticity:

-

LTP Induction: Apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

-

LTD Induction: Apply a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

-

To test the effect of AZD9272, perfuse the slice with the desired concentration of AZD9272 for 20-30 minutes before and during the induction protocol.

4. Post-Induction Recording:

-

Continue recording fEPSPs or EPSCs for at least 60 minutes post-induction to measure the change in synaptic strength.

5. Data Analysis:

-

Normalize the slope of the fEPSP or the amplitude of the EPSC to the pre-induction baseline.

-

Compare the magnitude of LTP or LTD in the presence and absence of AZD9272.

Visualizations

Caption: mGluR5 signaling pathway and the inhibitory action of AZD9272.

Caption: Experimental workflow for electrophysiological recording with AZD9272.

Caption: Logical relationship of AZD9272 action on neuronal electrophysiology.

References

- 1. researchgate.net [researchgate.net]

- 2. The pro-psychotic metabotropic glutamate receptor compounds fenobam and AZD9272 share binding sites with monoamine oxidase-B inhibitors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabotropic glutamate receptor 5 radioligand [11C]AZD9272 identifies unique binding sites in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabotropic glutamate receptors 1 and 5 differentially regulate CA1 pyramidal cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Signaling mechanisms of metabotropic glutamate receptor 5 subtype and its endogenous role in a locomotor network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scientifica.uk.com [scientifica.uk.com]

Application Notes and Protocols for Studying Neuropathic Pain Models with AZD9272

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. The metabotropic glutamate receptor 5 (mGluR5) has emerged as a promising target for the development of novel analgesics due to its critical role in modulating nociceptive signaling and synaptic plasticity in pain pathways. AZD9272 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the mGluR5 receptor with high central nervous system penetration. These characteristics make AZD9272 a valuable research tool for investigating the role of mGluR5 in neuropathic pain and for the preclinical assessment of mGluR5-targeted therapies.

These application notes provide an overview of the mechanism of action of AZD9272, detailed protocols for its use in a common rodent model of neuropathic pain, and expected outcomes based on the pharmacology of mGluR5 antagonists.

Mechanism of Action and Signaling Pathway

AZD9272 acts as a negative allosteric modulator of the mGluR5 receptor. This means it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. The mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

In the context of neuropathic pain, the upregulation and sensitization of mGluR5 in key areas of the pain pathway, such as the spinal cord dorsal horn and the medial prefrontal cortex, contribute to neuronal hyperexcitability and central sensitization. By inhibiting mGluR5, AZD9272 can attenuate this cascade, leading to a reduction in neuronal excitability and a decrease in the transmission of pain signals.

Caption: Signaling pathway of mGluR5 and the inhibitory action of AZD9272.

Preclinical Pharmacokinetic and Efficacy Data

While specific dose-response data for AZD9272 in neuropathic pain models is not extensively published, its pharmacokinetic profile and the efficacy of other mGluR5 antagonists provide a strong rationale for its use in these studies.

Pharmacokinetics in Rats:

| Parameter | Value | Reference |

| Discriminative Half-life | 21.93 - 24.3 hours | [1] |

| Plasma Half-life (IV & Oral) | 2 - 6 hours | [2] |

| Brain Penetration | High | [3] |

| Oral Bioavailability | Orally available | [3] |

Efficacy of mGluR5 Antagonists in Neuropathic Pain Models (Proxy Data):

The following table summarizes the efficacy of other selective mGluR5 antagonists, MPEP and Fenobam, in rodent models of neuropathic pain. It is anticipated that AZD9272 would exhibit a similar or potentially improved efficacy and duration of action due to its pharmacological properties.

| Compound | Model | Dose | Route | Effect on Mechanical Allodynia | Reference |

| MPEP | Spinal Nerve Ligation (SNL) | 10, 30 mg/kg | i.p. | Significant reversal | [4] |

| Fenobam | Spared Nerve Injury (SNI) | 30 mg/kg | i.p. | Induced conditioned place preference (indicating pain relief) | [5] |

| MPEP | Formalin Test (Phase 2) | 10, 30, 50 nmol | i.t. | Dose-dependent reduction in nociceptive behaviors | [6] |

Experimental Protocols

The following protocols describe the induction of a neuropathic pain model and the behavioral assays used to assess the efficacy of AZD9272.

Spinal Nerve Ligation (SNL) Model in Rats

The SNL model is a widely used and robust model of neuropathic pain that mimics many of the symptoms observed in humans.[7]

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Isoflurane anesthesia

-

Surgical instruments (scissors, forceps, retractors)

-

6-0 silk suture

-

Wound clips or sutures

-

Antibiotic ointment

Procedure:

-

Anesthetize the rat with isoflurane (2-3% for induction, 1-2% for maintenance).

-